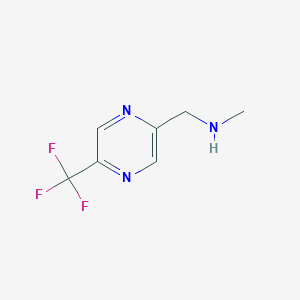
1-((2-Hydroxyethyl)(methyl)amino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Hydroxyethyl)(methyl)amino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and applications in various fields. This compound is structurally characterized by the presence of an anthracene-9,10-dione core with a 1-((2-hydroxyethyl)(methyl)amino) substituent.
Preparation Methods
The synthesis of 1-((2-Hydroxyethyl)(methyl)amino)anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with appropriate amines under controlled conditions. One common method includes the reaction of 1-amino-5,8-dihydroxy-4-((2-(2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione with methylating agents . Industrial production methods may involve multi-step synthesis processes, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
1-((2-Hydroxyethyl)(methyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions with suitable electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
1-((2-Hydroxyethyl)(methyl)amino)anthracene-9,10-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethyl)(methyl)amino)anthracene-9,10-dione involves its interaction with cellular targets, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also inhibits topoisomerase II, an enzyme crucial for DNA replication and repair . These interactions result in the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
1-((2-Hydroxyethyl)(methyl)amino)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1-Amino-4-hydroxy-2-methoxyanthracene-9,10-dione: Similar in structure but with different substituents, leading to variations in biological activity.
1,4,6-Trihydroxy-7-(1-hydroxyethyl)-3-methoxyanthracene-9,10-dione: Another derivative with distinct functional groups, exhibiting unique antibacterial and cytotoxic properties.
1,6-Dihydroxy-7-(1-hydroxyethyl)-3-methoxyanthracene-9,10-dione: Known for its antifouling activities.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting biological activities.
Properties
CAS No. |
5960-58-7 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
1-[2-hydroxyethyl(methyl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO3/c1-18(9-10-19)14-8-4-7-13-15(14)17(21)12-6-3-2-5-11(12)16(13)20/h2-8,19H,9-10H2,1H3 |
InChI Key |
PBODZUHPEQYCFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[1(2H),2'-Bipyridine]-2-thione, 4,6-diphenyl-](/img/structure/B13131531.png)
![2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine](/img/structure/B13131543.png)
![Methyl3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13131546.png)
![2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde](/img/structure/B13131554.png)

